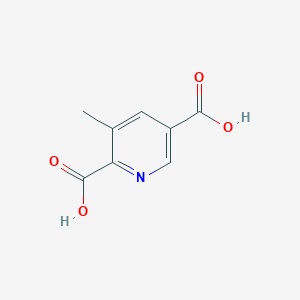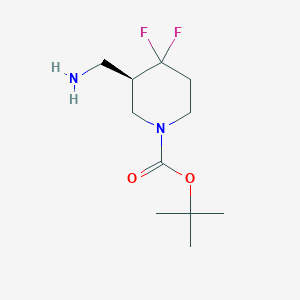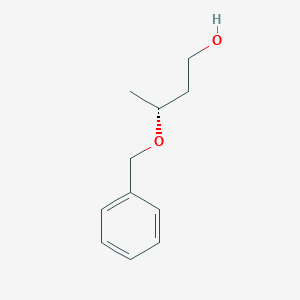![molecular formula C9H16N2O4 B11756422 tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)
tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate typically involves the reaction of a suitable azetidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The azetidinone ring is known to interact with the active sites of enzymes, thereby blocking their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate: is similar to other azetidinone derivatives, such as:
Uniqueness
The uniqueness of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate lies in its specific functional groups, which confer distinct reactivity and stability. The tert-butyl carbamate group provides steric hindrance, enhancing the compound’s resistance to hydrolysis and oxidation. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Propiedades
Fórmula molecular |
C9H16N2O4 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1 |
Clave InChI |
JGCFOKHULWJGSK-RITPCOANSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

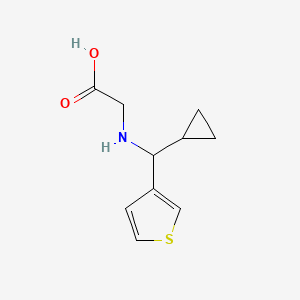
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
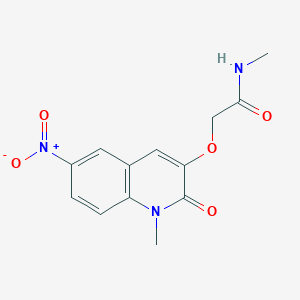
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)
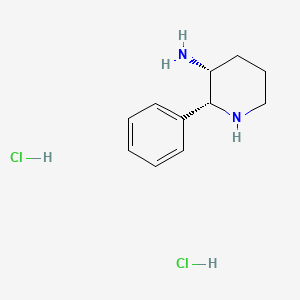
![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
